3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions, and a quinolin-8-yl group attached to the nitrogen atom of the amide. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation with 8-aminoquinoline: The final step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the amide group would produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Shares the trimethoxybenzene core but differs in the amide substituent.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxybenzene core with an ethylamine substituent.
3,4,5-Trimethoxyamphetamine: Similar core structure with an amphetamine substituent.
Uniqueness
3,4,5-Trimethoxy-N-quinolin-8-ylbenzamide is unique due to the presence of the quinolin-8-yl group, which imparts distinct biological activity compared to other trimethoxybenzene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-10-13(11-16(24-2)18(15)25-3)19(22)21-14-8-4-6-12-7-5-9-20-17(12)14/h4-11H,1-3H3,(H,21,22) |
InChI Key |
KDVVELTYOWGAFG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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